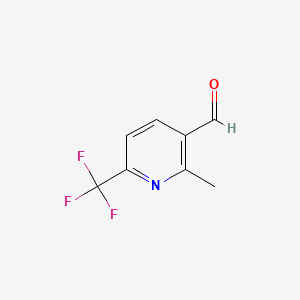

2-Methyl-6-(trifluoromethyl)nicotinaldehyde

描述

2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 189.14 g/mol. Its structure features a pyridine ring with a methyl group at position 2, a trifluoromethyl group at position 6, and an aldehyde functional group at position 3. The melting point ranges from approximately 45°C to 48°C, and it is sparingly soluble in water (6.1E-4 g/L at 25°C) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biomolecules such as enzymes and receptors. The oxime derivative can form hydrogen bonds with target sites, potentially modulating enzymatic activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown promising results against various Gram-positive and Gram-negative bacterial pathogens. The compound's antibacterial activity stems from its ability to disrupt bacterial cell function through interference with key metabolic pathways .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In cell line studies, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting critical signaling pathways. For example, it was found to suppress the YAP-TEAD transcriptional complex associated with tumor growth in certain malignancies .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of various compounds including this compound reported IC50 values indicating strong inhibitory effects against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro experiments using NCI-H226 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, alongside significant changes in gene expression profiles related to cell cycle regulation and apoptosis .

Applications in Research

This compound serves as a valuable building block for synthesizing more complex molecules in medicinal chemistry. Its derivatives are being explored for their therapeutic potential in treating infectious diseases and cancer. Additionally, the compound's unique structural features make it an interesting candidate for further modification to enhance its biological activity .

Summary Table of Biological Activities

科学研究应用

Pharmaceutical Applications

1.1. Drug Development and Intermediates

2-Methyl-6-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable building block in drug design. For instance, derivatives of this compound have been utilized in the development of nicotinic receptor modulators, which are being explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia .

1.2. Anti-Cancer Agents

Research has indicated that compounds derived from this compound exhibit anti-cancer properties. The unique electronic properties imparted by the trifluoromethyl group can influence the interaction of these compounds with biological targets, leading to increased potency against certain cancer cell lines .

Agrochemical Applications

2.1. Herbicides and Pesticides

The compound is also significant in the agrochemical sector, particularly as a precursor for herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity against a range of weeds, making them essential in crop protection strategies . For example, the introduction of trifluoromethyl groups into pyridine-based herbicides has resulted in improved selectivity and efficacy against target species while minimizing toxicity to non-target organisms .

2.2. Insecticides

Insecticidal formulations incorporating this compound derivatives have demonstrated effectiveness against various pest populations. The trifluoromethyl moiety enhances the lipophilicity of these compounds, facilitating better penetration into insect cuticles and improving overall insecticidal activity .

Chemical Synthesis Applications

3.1. Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including the introduction of trifluoromethyl groups into pyridine derivatives via electrophilic fluorination processes . The compound is often utilized as a starting material for further chemical transformations due to its reactive aldehyde functional group.

3.2. Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for various analytical techniques, including chromatography and spectroscopy. Its distinct spectral properties make it suitable for use in quality control and method validation processes within pharmaceutical manufacturing .

Case Studies and Research Findings

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions. For example, in analogous systems like 6-(trifluoromethyl)nicotinaldehyde, oxidation with potassium permanganate (KMnO₄) in acidic media yields the corresponding nicotinic acid .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂SO₄, 80°C, 4 h | 2-Methyl-6-(trifluoromethyl)nicotinic acid | Yield: ~70–85% (analog) |

The trifluoromethyl group stabilizes the intermediate carboxylate anion, improving reaction efficiency.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, such as Schiff base formation. For example, reacting with primary amines (e.g., benzylamine) in ethanol under reflux forms imine derivatives .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Imine formation | Benzylamine, EtOH, Δ, 6 h | ||

| Steric hindrance from the 2-methyl group may reduce yield. |

The trifluoromethyl group’s electron-withdrawing nature increases the electrophilicity of the aldehyde, accelerating nucleophilic attack.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH, 0°C, 1 h | 2-Methyl-6-(trifluoromethyl)nicotinyl alcohol | Yields >90% in analogous systems . |

Condensation Reactions

The aldehyde undergoes condensation with active methylene compounds (e.g., malononitrile) in Knoevenagel reactions. For example:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Knoevenagel condensation | Malononitrile, piperidine, EtOH, Δ | ||

| Limited by the absence of α-hydrogens on the pyridine ring. |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s reactivity in EAS is governed by substituent effects:

-

Trifluoromethyl group : Strongly electron-withdrawing (-I effect), meta-directing.

-

Methyl group : Electron-donating (+I effect), ortho/para-directing.

Competition between these groups results in regioselectivity challenges. For nitration:

| Reaction | Conditions | Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro derivative | Dominance of trifluoromethyl’s -I effect directs nitration to position 5 . |

Halogenation

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DMF, reflux, 3 h | 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | Used in peptide coupling . |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions when functionalized with a boronic ester. For example:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, Δ | Biaryl derivatives | Limited by steric hindrance from the 2-methyl group . |

Key Structural Influences on Reactivity

属性

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGVNSFXEFHMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651723 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545394-83-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。